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Introduction
Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Coriolus

versicolor mushroom, has been used clinically, particularly in Japan, as an adjunct to cancer

therapy.[1] Its mechanism of action is multifaceted, involving both direct antitumor effects and

potent immunomodulatory activities.[1] When combined with conventional chemotherapy, PSK

has been shown to enhance therapeutic efficacy, mitigate immunosuppressive side effects, and

improve overall survival in various experimental cancer models.[1][2][3]

These application notes provide a comprehensive overview of the experimental basis for

combining Krestin with chemotherapy. Detailed protocols for key in vitro and in vivo assays are

provided to facilitate the design and execution of studies aimed at evaluating the synergistic

potential of this combination therapy.

Mechanisms of Synergistic Action
The enhanced antitumor effect of combining Krestin with chemotherapy stems from several

interconnected mechanisms:

Immunomodulation: Chemotherapy can often induce immunosuppression, hindering the

host's ability to mount an effective antitumor response. PSK counteracts this by restoring and
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augmenting immune function. It activates various immune cells, including dendritic cells

(DCs), natural killer (NK) cells, and T lymphocytes.[1][4]

Enhancement of Chemotherapy-Induced Apoptosis: PSK can directly act on tumor cells,

sensitizing them to the cytotoxic effects of chemotherapeutic agents and promoting

apoptosis.[1]

Toll-Like Receptor 2 (TLR2) Agonism: PSK is a potent agonist of TLR2, a key pattern

recognition receptor in the innate immune system.[4][5] Activation of TLR2 on immune cells

triggers downstream signaling cascades that lead to the production of pro-inflammatory

cytokines and the activation of adaptive immunity.[4][6]

Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from experimental studies investigating

the combination of Krestin with various chemotherapeutic agents.

In Vitro Cytotoxicity and Synergy
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In Vivo Tumor Growth Inhibition and Survival

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/Tabulation-of-IC-50-values-following-combination-treatment-with-indicated-drugs_tbl1_321187309
https://pmc.ncbi.nlm.nih.gov/articles/PMC4779112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8129720/
https://www.researchgate.net/figure/PSK-selectively-activates-TLR2-and-the-stimulatory-effect-of-PSK-on-DC-is-dependent-on_fig3_47742391
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Cancer
Type

Chemoth
erapeutic
Agent

Treatmen
t
Regimen

Outcome
Measure

Result
(Chemo
Alone vs.
Chemo +
PSK)

Citation(s
)

Mice
Experiment

al Tumors

Mitomycin

C

Simultaneo

us

administrati

on

Survival

Rate

Significantl

y increased

survival

with

combinatio

n therapy

[1][11]

Mice
Experiment

al Tumors

Mitomycin

C

Simultaneo

us

administrati

on

Immune

Function

More

effective

restoration

of immune

functions

with

combinatio

n

[1][11]

Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Krestin, a chemotherapeutic agent, and their

combination on cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Krestin (PSK)
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Chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Prepare serial dilutions of the chemotherapeutic agent and Krestin in culture medium.

Treat cells with the chemotherapeutic agent alone, Krestin alone, or a combination of

both. Include a vehicle-treated control group.

Incubate for 48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple

formazan crystals are visible.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control and determine the IC50 values.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:
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Cancer cell line of interest

6-well plates

Krestin (PSK)

Chemotherapeutic agent (e.g., Cisplatin)

Annexin V-FITC/PI Apoptosis Detection Kit

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with the chemotherapeutic agent alone, Krestin alone, or the combination at

predetermined concentrations (e.g., IC50 values) for 24-48 hours.

Harvest both adherent and floating cells and wash twice with cold PBS.

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium

Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin

V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic

(Annexin V-/PI+) cells.[3]

In Vivo Studies
1. Murine Tumor Xenograft Model
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This protocol outlines a general procedure for evaluating the in vivo efficacy of Krestin
combined with chemotherapy.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line

Matrigel (optional)

Krestin (PSK)

Chemotherapeutic agent

Calipers

Sterile surgical instruments

Procedure:

Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or a Matrigel mixture)

into the flank of each mouse.

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

Randomize mice into treatment groups: Vehicle control, Chemotherapy alone, Krestin
alone, and Combination therapy.

Administer treatments as per the experimental design. Krestin is often administered orally

(p.o.) or intraperitoneally (i.p.).[1] Chemotherapeutic agents are administered according to

standard protocols for the specific drug.

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x

Width²) / 2.

Monitor animal body weight and overall health throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Plot tumor growth curves and analyze survival data.

2. Assessment of NK Cell Cytotoxicity

This protocol describes an ex vivo assay to measure the activity of NK cells isolated from

treated mice.

Materials:

Spleens from treated and control mice

Target cancer cell line (e.g., YAC-1)

Cell staining dyes (e.g., Calcein-AM for target cells, PI for dead cells)

96-well U-bottom plates

Flow cytometer or fluorescence plate reader

Procedure:

Prepare a single-cell suspension of splenocytes from each mouse.

Enrich for NK cells using a negative selection kit.[2]

Label the target cells with Calcein-AM.

Co-culture the effector NK cells with the labeled target cells at various effector-to-target

(E:T) ratios in a 96-well plate.

Incubate for 4 hours at 37°C.

Add PI to identify dead target cells.

Analyze by flow cytometry or measure the release of Calcein-AM into the supernatant

using a fluorescence plate reader.
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Calculate the percentage of specific lysis.

Signaling Pathways and Visualizations
The immunomodulatory effects of Krestin are largely mediated through the activation of the

Toll-Like Receptor 2 (TLR2) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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